molecular formula C10H9BrN2O B13883070 1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B13883070
M. Wt: 253.09 g/mol
InChI Key: PPFSZNZUCAFALT-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The reaction with bromine in chloroform leads to the substitution of a hydrogen atom at the C-3 position, forming the desired product . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications.

Scientific Research Applications

1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group, which enhance its reactivity and potential applications. Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

1-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H9BrN2O/c1-6-10(7(2)14)13-5-8(11)3-4-9(13)12-6/h3-5H,1-2H3

InChI Key

PPFSZNZUCAFALT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)C

Origin of Product

United States

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